![molecular formula C27H26N4O7 B159795 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate CAS No. 137057-67-1](/img/structure/B159795.png)
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a nucleoside analog that has been shown to exhibit antiviral, antitumor, and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate involves its incorporation into the DNA or RNA of the virus or cancer cell. This results in the inhibition of viral or cancer cell replication. In addition, it has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in viral replication, including reverse transcriptase and protease. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antiviral activity, which makes it a useful tool for studying the replication of several viruses. Another advantage is its ability to inhibit the growth of several cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. One limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of its antiviral and antitumor properties for use in clinical settings. Furthermore, the study of its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases.
Synthesemethoden
The synthesis of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate involves several steps. The first step involves the protection of the hydroxyl group on the 5-position of the nucleoside. This is followed by the acylation of the 2-position with phenylacetic acid. The protected hydroxyl group is then deprotected, followed by the acylation of the 4-position with phenylacetic acid. The final step involves the deprotection of the 5-position hydroxyl group, resulting in [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, it has been studied for its antitumor properties, as it has been shown to inhibit the growth of several cancer cell lines. Furthermore, it has been studied for its immunomodulatory properties, as it has been shown to enhance the immune response to several pathogens.
Eigenschaften
CAS-Nummer |
137057-67-1 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate |
Molekularformel |
C27H26N4O7 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C27H26N4O7/c1-35-26-22-25(28-15-29-26)31(16-30-22)27-24(38-21(34)13-18-10-6-3-7-11-18)23(19(14-32)36-27)37-20(33)12-17-8-4-2-5-9-17/h2-11,15-16,19,23-24,27,32H,12-14H2,1H3/t19-,23-,24+,27-/m1/s1 |
InChI-Schlüssel |
LISQDPTUXMWQJC-ISQSTOEMSA-N |
Isomerische SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5 |
SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5 |
Kanonische SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
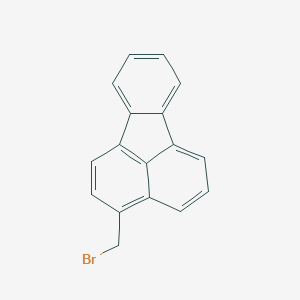

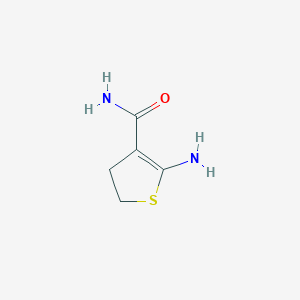
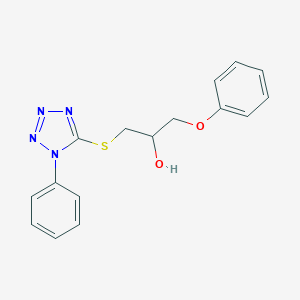


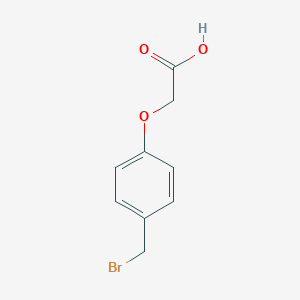
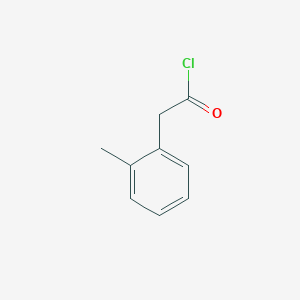
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

